Regioisomeric Differentiation: 2,4-Dimethoxy vs. 3,4-Dimethoxy Substitution Pattern on Benzamide Ring
The target compound bears a 2,4-dimethoxy substitution pattern on the benzamide phenyl ring. Its regioisomer, 3,4-dimethoxy-N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzamide, places both methoxy groups on adjacent (ortho/meta) carbons . This positional difference alters the spatial orientation of hydrogen-bond acceptor atoms: the 2,4-pattern positions one methoxy oxygen ortho to the amide carbonyl, enabling intramolecular hydrogen-bond interaction that constrains the benzamide conformation. The 3,4-pattern cannot form this interaction. Conformational constraint influences both the shape complementarity within kinase ATP-binding pockets and the entropic cost of binding [1]. While direct inhibitory activity data for this specific pair is not published, this well-established SAR principle within the imidazo[1,2-a]pyridine benzamide class supports measurable binding mode divergence.
| Evidence Dimension | Methoxy substitution position on benzamide ring |
|---|---|
| Target Compound Data | 2,4-dimethoxy (methoxy groups at ortho and para positions relative to amide carbonyl; C19H21N3O3; MW 339.4 g/mol) |
| Comparator Or Baseline | 3,4-dimethoxy regioisomer (methoxy groups at meta and para positions; also C19H21N3O3; MW 339.4 g/mol) |
| Quantified Difference | Identical molecular formula and weight; difference confined to substitution topology and resulting hydrogen-bond acceptor geometry; no quantitative bioactivity difference published for this pair |
| Conditions | Computational structural comparison using PubChem SMILES: target CC1=CC2=NC(=CN2C=C1)CCNC(=O)C3=C(C=C(C=C3)OC)OC vs. regioisomer pattern |
Why This Matters
For SAR studies where benzamide geometry determines target selectivity, procurement of a specific regioisomer is essential; the 2,4-dimethoxy pattern cannot be substituted by the 3,4-isomer without altering binding pose predictions.
- [1] Bentley, J. M., Brookings, D. C., Brown, J. A., et al. (2016). Imidazo[1,2-a]pyridine derivatives as potent modulators of human TNFα activity. US Patent 9,309,243 B2. View Source
